molecular formula C16H22ClN3O2 B2893671 N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide CAS No. 1241159-54-5

N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide

Cat. No.: B2893671
CAS No.: 1241159-54-5
M. Wt: 323.82
InChI Key: RWFAYLONPFKHRB-UHFFFAOYSA-N
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Description

N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide is a synthetic organic compound that features a piperidine ring substituted with a chloropyridine moiety and a pentanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions, often using 2-chloropyridine as a starting material.

    Attachment of the Pentanamide Group: The final step involves the acylation of the piperidine nitrogen with pentanoyl chloride under basic conditions to form the pentanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]butanamide: Similar structure with a butanamide group instead of pentanamide.

    N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]hexanamide: Similar structure with a hexanamide group instead of pentanamide.

Uniqueness

N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-2-3-4-15(21)19-13-6-9-20(10-7-13)16(22)12-5-8-18-14(17)11-12/h5,8,11,13H,2-4,6-7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFAYLONPFKHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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